molecular formula C14H18ClNO B14610752 N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride CAS No. 57696-82-9

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride

Cat. No.: B14610752
CAS No.: 57696-82-9
M. Wt: 251.75 g/mol
InChI Key: YNNGGTREJZHTRK-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride typically involves the condensation of furan-2-carbaldehyde with an appropriate amine, followed by further functionalization steps. One common method includes the reaction of furan-2-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The furan ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)propionic acid
  • 2-Furanpropanoic acid
  • 2-Furanpropionic acid

Uniqueness

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride stands out due to its unique combination of a furan ring and aniline moiety, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .

Properties

CAS No.

57696-82-9

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14;/h2,4-6,8,10-11,15H,3,7,9H2,1H3;1H

InChI Key

YNNGGTREJZHTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCCCC2=CC=CO2.Cl

Origin of Product

United States

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